6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core, a phenyl group, and an azetidine ring. This compound is part of a broader class of pyridazinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl and pyridazinone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or pyridazinone rings .
Scientific Research Applications
6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Uniqueness
What sets 6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one apart is its unique combination of a pyridazinone core with an azetidine ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-9-8-17(14-5-2-1-3-6-14)21-23(18)16-12-22(13-16)19(25)15-7-4-10-20-11-15/h1-11,16H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSSOJATWMOVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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